molecular formula C6H6ClF2NO B582549 6-Amino-2,3-difluorophenol hydrochloride CAS No. 1330750-27-0

6-Amino-2,3-difluorophenol hydrochloride

Cat. No.: B582549
CAS No.: 1330750-27-0
M. Wt: 181.567
InChI Key: CAEBUUDJUXQARC-UHFFFAOYSA-N
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Description

6-Amino-2,3-difluorophenol hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl and a molecular weight of 181.57 g/mol . It is a derivative of phenol, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is typically available in a powdered form and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-difluorophenol hydrochloride can be achieved through several synthetic routes. . The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process typically includes steps for purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-difluorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenols depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2,3-difluorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-difluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoro groups on the benzene ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2,3-difluorophenol
  • 6-Amino-3,4-difluorophenol
  • 6-Amino-2,4-difluorophenol

Uniqueness

6-Amino-2,3-difluorophenol hydrochloride is unique due to the specific positioning of the amino and difluoro groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.

Properties

IUPAC Name

6-amino-2,3-difluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)6(10)5(3)8;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEBUUDJUXQARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718320
Record name 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-27-0
Record name 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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